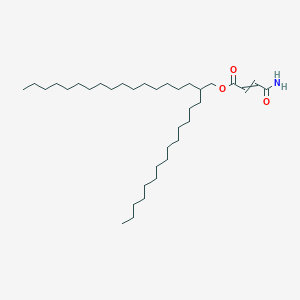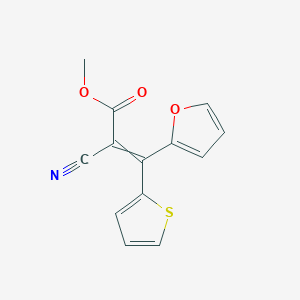
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate is an organic compound that features both furan and thiophene rings. These heterocyclic compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method might include the Knoevenagel condensation reaction, where a cyanoacetic ester reacts with aldehydes or ketones in the presence of a base to form the desired product. The reaction conditions often involve solvents like ethanol or methanol and bases such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Amino derivatives.
Substitution: Various substituted furan and thiophene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The cyano group and the heterocyclic rings play crucial roles in its activity, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Lacks the thiophene ring, which might affect its chemical reactivity and applications.
Methyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate:
Methyl 2-cyano-3-(phenyl)prop-2-enoate: Contains a phenyl ring instead of furan or thiophene, resulting in different reactivity and applications.
Uniqueness
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure can enhance its reactivity and broaden its range of applications compared to compounds with only one type of ring.
Eigenschaften
CAS-Nummer |
63186-05-0 |
|---|---|
Molekularformel |
C13H9NO3S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
methyl 2-cyano-3-(furan-2-yl)-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C13H9NO3S/c1-16-13(15)9(8-14)12(10-4-2-6-17-10)11-5-3-7-18-11/h2-7H,1H3 |
InChI-Schlüssel |
CVPOUIRPXCMDPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C(C1=CC=CO1)C2=CC=CS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


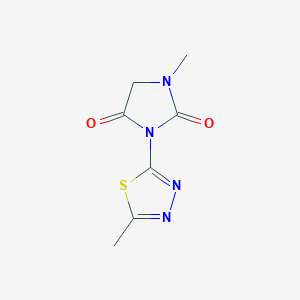
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)
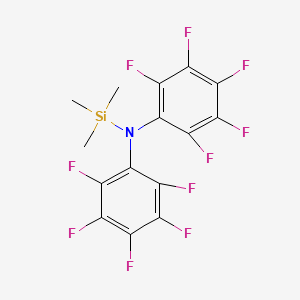


![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
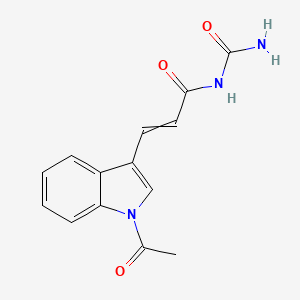
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
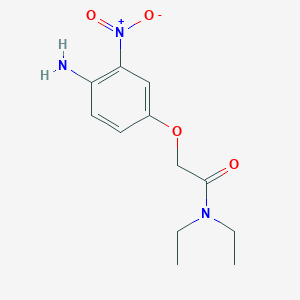
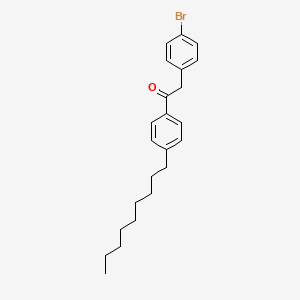
![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)


